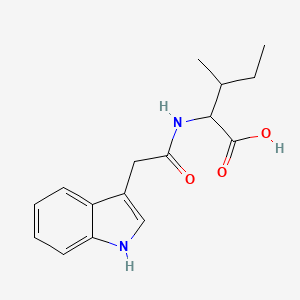

N-(1H-indol-3-ylacetyl)isoleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Indolylacetyl)-L-isoleucine: is a synthetic compound derived from indole-3-acetic acid and L-isoleucine It belongs to the class of indole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of N-(3-Indolylacetyl)-L-isoleucine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: N-(3-Indolylacetyl)-L-isoleucine is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for various bioactive compounds.

Biology: In biological research, this compound is studied for its potential role in plant growth regulation. Indole derivatives are known to influence plant hormone pathways, and N-(3-Indolylacetyl)-L-isoleucine is investigated for its effects on plant development.

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in anti-inflammatory, anticancer, and antimicrobial activities. N-(3-Indolylacetyl)-L-isoleucine is studied for its potential to modulate biological pathways involved in these activities.

Industry: In the industrial sector, N-(3-Indolylacetyl)-L-isoleucine is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and plant growth regulators is of significant interest.

Mechanism of Action

The mechanism of action of N-(3-Indolylacetyl)-L-isoleucine involves its interaction with specific molecular targets. In plants, it may interact with auxin receptors, influencing plant growth and development. In medical research, its mechanism may involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

- N-(3-Indolylacetyl)-L-alanine

- N-(3-Indolylacetyl)-L-valine

- N-(3-Indolylacetyl)-L-leucine

Comparison: N-(3-Indolylacetyl)-L-isoleucine is unique due to its specific side chain derived from L-isoleucine. This structural difference can influence its biological activity and interaction with molecular targets. Compared to N-(3-Indolylacetyl)-L-alanine and N-(3-Indolylacetyl)-L-valine, N-(3-Indolylacetyl)-L-isoleucine may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.

Biological Activity

N-(1H-indol-3-ylacetyl)isoleucine, also known as indole-3-acetyl-L-isoleucine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article focuses on the biological activity of this compound, detailing its effects, mechanisms, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.34 g/mol

This compound is characterized by the presence of an indole-3-acetyl group attached to isoleucine, which contributes to its biological activities.

Biological Activity Overview

This compound exhibits a variety of biological activities that can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses. In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the compound significantly reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) while also decreasing the generation of reactive oxygen species (ROS) and nitric oxide (NO) .

2. Anticancer Potential

Indole derivatives, including this compound, have shown promise in cancer research. The compound's ability to interact with various cellular pathways involved in cell proliferation and apoptosis has made it a candidate for further investigation in cancer therapies .

3. Plant Growth Regulation

In addition to its medical applications, this compound is being studied for its effects on plant growth regulation. Indole derivatives are known to influence plant hormone pathways, which may lead to enhanced growth and development .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

Interaction with Signaling Pathways

The compound may interact with signaling pathways related to inflammation and cancer progression. For instance, it has been shown to mitigate the nuclear translocation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses .

Binding with Proteins and Enzymes

Understanding how this compound binds with proteins and enzymes is crucial for elucidating its biological roles. Studies suggest that it may exhibit high affinity binding to multiple receptors, influencing various biological processes .

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, RAW264.7 macrophages were treated with LPS to induce inflammation. Subsequent treatment with this compound resulted in a marked decrease in inflammatory markers compared to untreated controls. This study highlights the compound's potential as an anti-inflammatory agent.

Study 2: Anticancer Activity

A recent pharmacological investigation assessed the anticancer properties of this compound on various cancer cell lines. Results indicated significant cytotoxic effects against certain types of cancer cells, suggesting that this compound could be developed into an effective therapeutic agent .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Reduces expression of IL-1β and IL-6; decreases ROS and NO generation |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines; modulates apoptosis |

| Plant Growth Regulation | Influences plant hormone pathways; enhances growth and development |

Properties

Molecular Formula |

C16H20N2O3 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21) |

InChI Key |

WPTUQMUCTTVOFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.